Furo[3,2-b]pyridin-6-ylmethanol
Overview
Description
Furo[3,2-b]pyridin-6-ylmethanol is a heterocyclic compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol . This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a hydroxymethyl group attached to the pyridine ring.
Scientific Research Applications
Furo[3,2-b]pyridin-6-ylmethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Safety and Hazards
Safety data sheets suggest that exposure to “Furo[3,2-b]pyridine-6-methanol” should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Future Directions
Biochemical Analysis
Biochemical Properties
Furo[3,2-b]pyridine-6-methanol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It has been identified as a potent inhibitor of certain kinases, including cdc-like kinases (CLKs), which are involved in the regulation of cell cycle and RNA splicing . The compound interacts with these enzymes through binding interactions at the active site, leading to inhibition of their catalytic activity. Additionally, furo[3,2-b]pyridine-6-methanol has shown potential as a modulator of the Hedgehog signaling pathway, which is crucial for cell differentiation and proliferation .
Cellular Effects
Furo[3,2-b]pyridine-6-methanol exerts various effects on different cell types and cellular processes. In cancer cells, it has demonstrated cytotoxic activity, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231 . The compound influences cell function by disrupting key signaling pathways, including the AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) pathways . This disruption leads to altered gene expression and inhibition of cellular proliferation.
Molecular Mechanism
At the molecular level, furo[3,2-b]pyridine-6-methanol exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active sites of kinases, leading to enzyme inhibition . Molecular docking studies have revealed strong binding affinities of furo[3,2-b]pyridine-6-methanol to the serine/threonine kinase AKT1, ERα, and HER2, suggesting a mechanism involving the disruption of these signaling pathways . Additionally, the compound may induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of furo[3,2-b]pyridine-6-methanol have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that furo[3,2-b]pyridine-6-methanol can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent alterations in gene expression . These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of furo[3,2-b]pyridine-6-methanol vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
Furo[3,2-b]pyridine-6-methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, furo[3,2-b]pyridine-6-methanol is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its physicochemical properties, such as lipophilicity and molecular size . Understanding these transport and distribution mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
Furo[3,2-b]pyridine-6-methanol exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is important for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,2-b]pyridin-6-ylmethanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of nicotinonitrile and sodium ethoxide in ethanol, followed by sequential cyclizations and functional modifications . The reaction conditions often include heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-b]pyridin-6-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The furan and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield furo[3,2-b]pyridine-6-carbaldehyde or furo[3,2-b]pyridine-6-carboxylic acid .
Mechanism of Action
The mechanism of action of Furo[3,2-b]pyridin-6-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. Molecular docking studies have shown that derivatives of this compound can bind to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), disrupting key cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Furo[3,2-b]pyridin-2-ylmethanol
- Furo[3,2-b]pyridin-6-ol
- 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol
- Furo[3,2-b]pyridine-6-carbaldehyde
- 1-(Furo[3,2-b]pyridin-6-yl)ethanone
Uniqueness
Furo[3,2-b]pyridin-6-ylmethanol is unique due to its specific substitution pattern and the presence of a hydroxymethyl group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
furo[3,2-b]pyridin-6-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-6-3-8-7(9-4-6)1-2-11-8/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSZFALMGZMMBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1N=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663769 | |
Record name | (Furo[3,2-b]pyridin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227938-34-3 | |
Record name | (Furo[3,2-b]pyridin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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